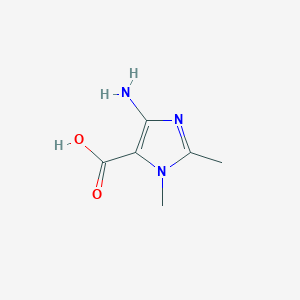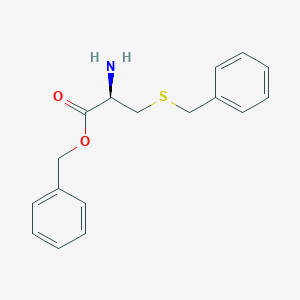
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is a coordination compound with the formula [Ru(phen)3]Cl2·6H2O. It is known for its distinctive red color and is widely used in various scientific research fields due to its unique photophysical and photochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate typically involves the reaction of ruthenium trichloride with 1,10-phenanthroline in an aqueous solution. The reaction is carried out under reflux conditions, and the product is isolated by crystallization .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with adjustments for scale and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can also be reduced to lower oxidation states.
Substitution: Ligand substitution reactions are common, where the 1,10-phenanthroline ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .
Wissenschaftliche Forschungsanwendungen
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate has a wide range of applications in scientific research:
Chemistry: It is used as a photoredox catalyst in various organic transformations.
Biology: The compound is studied for its interactions with DNA and its potential as a photodynamic therapy agent.
Medicine: Research is ongoing into its use as an anticancer agent due to its ability to generate reactive oxygen species under light irradiation.
Industry: It is used in the development of light-emitting devices and sensors .
Wirkmechanismus
The mechanism by which Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate exerts its effects involves the absorption of light, leading to an excited state. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species such as singlet oxygen. These reactive species can then interact with biological molecules, leading to various effects such as DNA damage in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tris(2,2’-bipyridyl)dichlororuthenium(II) hexahydrate
- Tris(2,2’-bipyridine)ruthenium(II) hexafluorophosphate
- Tris(1,10-phenanthroline)ruthenium(II) chloride monohydrate
Uniqueness
Dichlorotris(1,10-phenanthroline)ruthenium(II) hexahydrate is unique due to its specific ligand arrangement and its photophysical properties. Compared to similar compounds, it has distinct absorption and emission spectra, making it particularly useful in applications requiring precise photochemical control .
Eigenschaften
Molekularformel |
C36H36Cl2N6O6Ru |
|---|---|
Molekulargewicht |
820.7 g/mol |
IUPAC-Name |
1,10-phenanthroline;ruthenium(2+);dichloride;hexahydrate |
InChI |
InChI=1S/3C12H8N2.2ClH.6H2O.Ru/c3*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;;;;;;;/h3*1-8H;2*1H;6*1H2;/q;;;;;;;;;;;+2/p-2 |
InChI-Schlüssel |
UUSPGQXHSZVVNL-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.O.O.O.[Cl-].[Cl-].[Ru+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-oxo-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B12946914.png)
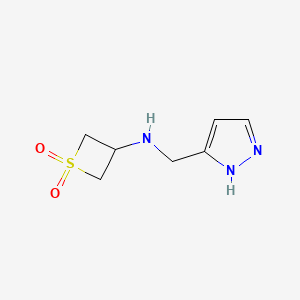
![1-[2-(Nonylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12946918.png)

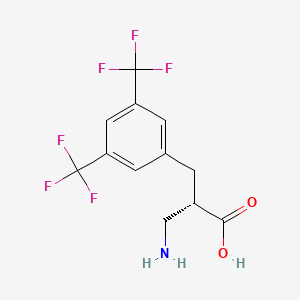
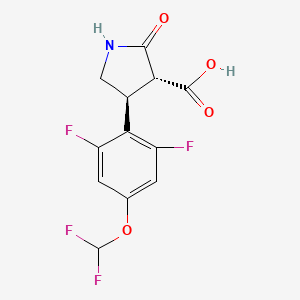

![(R)-3-([1,1'-Biphenyl]-2-yl)-2-(aminomethyl)propanoic acid](/img/structure/B12946954.png)
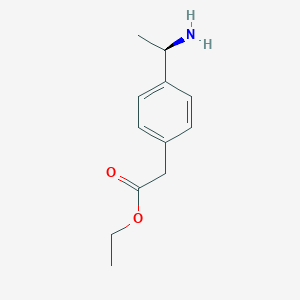
![6-Bromo-8-(2-fluorobenzyl)imidazo[1,2-a]pyrazine](/img/structure/B12946958.png)
